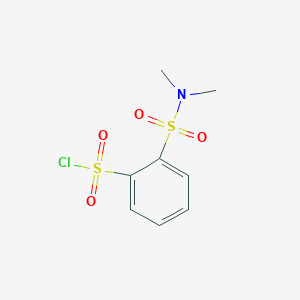

2-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride

Description

Significance of Sulfonyl Chlorides as Reactive Intermediates

Sulfonyl chlorides are highly esteemed as reactive intermediates due to the electrophilic nature of the sulfur atom, making them susceptible to attack by a variety of nucleophiles. This reactivity is the foundation of their widespread use in creating sulfonamides, sulfonate esters, and other sulfur-containing functional groups. nih.gov Their applications are extensive, ranging from the synthesis of pharmaceuticals and agrochemicals to the production of dyes and specialty polymers. emcochemicals.com The sulfonyl chloride moiety is a reliable functional group for forging strong, stable bonds, rendering it an invaluable tool for medicinal chemists and material scientists alike.

Overview of Benzene (B151609) Sulfonyl Chloride Derivatives in Organic Synthesis

Benzenesulfonyl chloride and its derivatives are among the most frequently utilized arylsulfonyl chlorides. wikipedia.org They are instrumental in the preparation of sulfonamides through reactions with primary and secondary amines, a classic transformation that is also the basis for the Hinsberg test for amine characterization. wikipedia.org Beyond sulfonamide formation, these derivatives are employed in the synthesis of sulfonate esters from alcohols, which can then serve as effective leaving groups in substitution and elimination reactions. The aromatic ring of benzenesulfonyl chloride can be functionalized with various substituents, allowing for the fine-tuning of the molecule's electronic and steric properties to suit specific synthetic goals. These derivatives are crucial intermediates in the production of sulfa drugs, pesticides, and dyes. emcochemicals.com

The general properties of the parent compound, benzenesulfonyl chloride, are summarized in the table below.

| Property | Value |

| Chemical Formula | C₆H₅ClO₂S |

| Molecular Weight | 176.62 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | ~1.384 g/mL at 25 °C |

| Melting Point | 13-15 °C |

| Boiling Point | 251-252 °C (decomposes) |

| Solubility | Insoluble in water (reacts); soluble in many organic solvents |

| CAS Number | 98-09-9 |

Data sourced from multiple chemical suppliers and databases.

Positioning of 2-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride within Advanced Synthetic Paradigms

Within the diverse family of benzenesulfonyl chloride derivatives, this compound holds a unique position due to its specific substitution pattern. The presence of a dimethylsulfamoyl group [-SO₂N(CH₃)₂] at the ortho position relative to the highly reactive sulfonyl chloride group creates a bifunctional scaffold with significant potential in advanced synthetic applications.

This ortho-disubstitution is particularly conducive to intramolecular cyclization reactions. The sulfonyl chloride can react with a nucleophile, and under appropriate conditions, the adjacent dimethylsulfamoyl group can participate in a subsequent ring-forming step. This strategy is pivotal in the synthesis of bicyclic heterocyclic compounds, which are prevalent structures in many biologically active molecules. For instance, this compound is a logical precursor for the synthesis of N,N-dimethylated analogues of saccharin (B28170) (1,2-benzisothiazol-3-one-1,1-dioxide) and related sultams. Such structures are of considerable interest in medicinal chemistry as potential enzyme inhibitors or therapeutic agents.

The strategic placement of two distinct sulfur-based functional groups allows for sequential and controlled reactions, enabling the construction of complex molecular architectures that would be challenging to assemble through other methods. This positions this compound not as a general-purpose reagent, but as a specialized building block for accessing novel heterocyclic systems, thereby placing it firmly within the realm of advanced synthetic paradigms.

The calculated properties of this specific compound are detailed below.

| Property | Value |

| Chemical Formula | C₈H₁₀ClNO₄S₂ |

| Molecular Weight | 283.75 g/mol |

| IUPAC Name | 2-(N,N-dimethylsulfamoyl)benzene-1-sulfonyl chloride |

Note: As this is a specialized reagent, comprehensive experimental data is not widely available in public databases.

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylsulfamoyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO4S2/c1-10(2)16(13,14)8-6-4-3-5-7(8)15(9,11)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMSCHBHAKRZMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Dimethylsulfamoyl Benzene 1 Sulfonyl Chloride

Direct Chlorosulfonation Approaches

Direct chlorosulfonation involves the electrophilic substitution of a hydrogen atom on an aromatic ring with a chlorosulfonyl group (-SO₂Cl). The success of this approach is heavily dependent on the directing effects of the substituents already present on the benzene (B151609) ring.

Chlorination of Substituted Benzenesulfonic Acid Precursors

A plausible route to 2-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride is through the chlorination of a pre-synthesized 2-(dimethylsulfamoyl)benzene-1-sulfonic acid. This two-step approach separates the sulfonation and chlorination steps. However, the initial synthesis of 2-(dimethylsulfamoyl)benzene-1-sulfonic acid is not straightforward. The dimethylsulfamoyl group is a deactivating and meta-directing group in electrophilic aromatic substitution. Therefore, direct sulfonation of N,N-dimethylbenzenesulfonamide would be expected to yield the 3-substituted product rather than the desired 2-substituted isomer.

Alternative strategies to synthesize the 2-(dimethylsulfamoyl)benzene-1-sulfonic acid precursor are necessary. One potential, though less direct, method could involve a multi-step sequence starting from an ortho-substituted precursor. For instance, starting with a compound like 2-aminobenzenesulfonic acid, the amino group could potentially be converted to a dimethylsulfamoyl group through a series of reactions, although this would be a complex and likely low-yielding process.

Once the 2-(dimethylsulfamoyl)benzene-1-sulfonic acid is obtained, its conversion to the corresponding sulfonyl chloride can be achieved using standard chlorinating agents.

Optimization of Chlorinating Reagents and Reaction Conditions

The conversion of sulfonic acids to sulfonyl chlorides is a well-established transformation in organic chemistry. The choice of chlorinating reagent and reaction conditions can significantly impact the yield and purity of the final product.

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of sulfonic acids to sulfonyl chlorides. The reaction is typically carried out in the presence of a catalytic amount of a tertiary amine, such as pyridine (B92270) or N,N-dimethylformamide (DMF), which acts as a catalyst. The reaction proceeds through the formation of a reactive intermediate, which is then attacked by the chloride ion.

A general procedure involves heating the sulfonic acid with an excess of thionyl chloride, often in an inert solvent or neat, until the evolution of hydrogen chloride and sulfur dioxide ceases. The excess thionyl chloride is then removed by distillation to afford the crude sulfonyl chloride. A patent for the preparation of substituted benzene sulfonyl chlorides describes reacting an aromatic compound with chlorosulfonic acid and then with an excess of thionyl chloride. google.com

| Parameter | Condition |

| Chlorinating Agent | Thionyl chloride (SOCl₂) |

| Catalyst | Pyridine or N,N-dimethylformamide (DMF) |

| Temperature | Typically elevated, reflux |

| Work-up | Distillation to remove excess SOCl₂ |

Table 1: Typical Conditions for Chlorination with Thionyl Chloride

Chlorosulfonic acid (ClSO₃H) is a powerful sulfonating and chlorinating agent. While it is more commonly used for the direct introduction of a sulfonyl chloride group onto an aromatic ring, it can also be used to convert sulfonic acids to sulfonyl chlorides. However, its high reactivity can lead to side reactions and charring, especially with sensitive substrates.

The reaction of a substituted benzene with chlorosulfonic acid can produce a substituted benzenesulfonic acid, which can then be chlorinated in a subsequent step. google.com A patent describing the preparation of 2,4-disubstituted benzenesulfonyl chlorides utilizes a two-step process where the substituted benzene is first reacted with chlorosulfonic acid, followed by the addition of a chlorinating agent like thionyl chloride or oxalyl chloride. patsnap.com

| Reagent | Role |

| Chlorosulfonic Acid | Sulfonating and/or Chlorinating Agent |

| Thionyl Chloride | Chlorinating Agent |

| Oxalyl Chloride | Chlorinating Agent |

Table 2: Reagents in Chlorosulfonic Acid-Based Syntheses

In recent years, there has been a growing interest in developing more environmentally friendly methods for chemical synthesis. For the synthesis of sulfonyl chlorides, this includes exploring the use of less hazardous reagents and solvent-free conditions. While specific green chemistry approaches for this compound are not well-documented, general principles can be applied. This could involve the use of solid-supported reagents or catalytic systems to minimize waste and improve reaction efficiency.

Oxidative Chlorination Strategies

An alternative to direct chlorosulfonation is the oxidative chlorination of a suitable sulfur-containing precursor, such as a thiol or a disulfide. This approach avoids the challenges associated with the directing effects of the sulfamoyl group in electrophilic aromatic substitution.

The key precursor for this strategy would be 2-(dimethylsulfamoyl)benzenethiol. The synthesis of this specific thiol is not widely reported. However, general methods for the preparation of thiophenols could be adapted. One common method involves the reduction of a sulfonyl chloride. In this case, it would require the successful synthesis of this compound first, making this a circular argument for its own synthesis. Another route to thiophenols is the Newman-Kwart rearrangement of O-aryl dialkylthiocarbamates, which are derived from the corresponding phenols. orgsyn.org This would necessitate the synthesis of 2-(dimethylsulfamoyl)phenol as a starting material.

Once the 2-(dimethylsulfamoyl)benzenethiol is prepared, it can be converted to the target sulfonyl chloride through oxidative chlorination. This reaction typically involves an oxidizing agent and a source of chlorine. A variety of reagents and conditions have been developed for this transformation. For instance, the combination of an oxidizing agent like hydrogen peroxide with a chlorinating agent can effectively convert thiols to sulfonyl chlorides.

A research paper describes a scalable process for the preparation of the structurally similar 2-(methanesulfonyl)benzenesulfonyl chloride, starting from 1,2-dichlorobenzene (B45396) and methanethiol, which proceeds through an oxidative chlorination step. researchgate.net This highlights the feasibility of this approach for ortho-substituted sulfonyl chlorides.

| Precursor | Synthetic Strategy |

| 2-(Dimethylsulfamoyl)benzenethiol | Oxidative Chlorination |

| 2-(Dimethylsulfamoyl)phenol | Newman-Kwart Rearrangement to Thiol |

Table 3: Precursors for Oxidative Chlorination Route

Conversion of Thiol and Disulfide Derivatives

The direct oxidative chlorination of thiols and disulfides presents an efficient route to sulfonyl chlorides. This transformation is a significant alternative to traditional methods that often require harsh conditions or multi-step procedures. organic-chemistry.orgresearchgate.net The reaction typically involves the oxidation of the sulfur-containing starting material in the presence of a chlorine source.

A variety of thiols, including aromatic, heterocyclic, and aliphatic compounds, can be successfully converted into their corresponding sulfonyl chlorides. organic-chemistry.orgresearchgate.net Symmetrical disulfides are also suitable substrates for this conversion, which is believed to proceed via the disulfide as an intermediate when starting from a thiol. organic-chemistry.org This methodology is noted for its tolerance of various functional groups such as nitro, ether, and halides on the aromatic ring. organic-chemistry.org

The general scheme for this conversion can be represented as:

R-SH (Thiol) → R-S-S-R (Disulfide) → R-SO₂Cl (Sulfonyl chloride)

R-S-S-R (Disulfide) → R-SO₂Cl (Sulfonyl chloride)

Modern protocols for this conversion are characterized by high yields, very short reaction times, and mild reaction conditions, avoiding the use of harsh and toxic reagents. researchgate.net For instance, methods utilizing reagents like trichloroisocyanuric acid (TCCA) or N-chlorosuccinimide (NCS) have been found to be effective for the direct oxidative conversion of sulfur compounds to arenesulfonyl chlorides. researchgate.net

| Starting Thiol/Disulfide | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Aromatic Thiols | H₂O₂ / ZrCl₄ | Up to 98% | organic-chemistry.org |

| Aliphatic Thiols (e.g., Dodecane-1-thiol) | Trichloroisocyanuric acid / H₂O | 61% | chemspider.com |

| Various Thiols and Disulfides | HNO₃ / HCl / O₂ (Flow Chemistry) | 70-81% | researchgate.net |

Role of Oxidizing Agents (e.g., Hydrogen Peroxide/TMSCl)

Oxidizing agents are critical for the conversion of the sulfur atom in thiols and disulfides to the hexavalent state required for a sulfonyl chloride. Hydrogen peroxide (H₂O₂) is a particularly effective and environmentally friendly oxidant for this purpose, with water being the primary byproduct. organic-chemistry.org

Several reagent systems incorporating hydrogen peroxide have been developed. One highly efficient system combines H₂O₂ with a Lewis acid catalyst, such as zirconium tetrachloride (ZrCl₄). organic-chemistry.orgresearchgate.net This combination facilitates the direct oxidative conversion of thiols and disulfides to sulfonyl chlorides with high purity. researchgate.net The optimized conditions often involve using three equivalents of H₂O₂ and one equivalent of ZrCl₄ in a solvent like acetonitrile (B52724) at room temperature, leading to excellent yields in remarkably short reaction times, sometimes as little as one minute. organic-chemistry.org

Another potent reagent system for this transformation is the combination of hydrogen peroxide and thionyl chloride (SOCl₂). organic-chemistry.org This mixture proves to be highly reactive for the oxidative chlorination of various thiol derivatives. organic-chemistry.org The reaction proceeds efficiently at room temperature, and a one-pot synthesis of sulfonamides can be achieved by adding an amine and a base like pyridine after the initial formation of the sulfonyl chloride. organic-chemistry.org

The proposed mechanism for these oxidations involves the initial formation of a disulfide from the thiol, followed by successive oxidation steps and chlorination to yield the final sulfonyl chloride product. organic-chemistry.orgorganic-chemistry.org

| Oxidizing System | Key Features | Typical Conditions | Reference |

|---|---|---|---|

| H₂O₂ / ZrCl₄ | Excellent yields, very short reaction times, mild conditions. | Acetonitrile, Room Temperature | organic-chemistry.orgresearchgate.net |

| H₂O₂ / SOCl₂ | Highly reactive, enables one-pot sulfonamide synthesis. | Room Temperature | organic-chemistry.org |

| Trichloroisocyanuric acid (TCCA) | Mild and efficient, avoids gaseous chlorine. | Acetonitrile/Water, 0-5 °C | researchgate.netchemspider.com |

| N-Chlorosuccinimide (NCS) | Mild reagent for oxidative chlorination. | - | researchgate.net |

Alternative Synthetic Pathways

Beyond the oxidation of sulfur-containing precursors, alternative strategies provide access to arylsulfonyl chlorides, often with distinct advantages in terms of starting material availability and regiochemical control.

Synthesis via Diazotization and Chlorosulfonation of Substituted Anilines

The chlorosulfonylation of diazonium salts, derived from readily available anilines, is a powerful method for preparing arylsulfonyl chlorides. durham.ac.uk This approach, a modification of the Sandmeyer reaction, offers excellent regiocontrol, as the position of the sulfonyl chloride group is determined by the amino group on the starting aniline (B41778). durham.ac.uk

The classical procedure, first reported by Meerwein, involves forming the diazonium salt from an aniline using sodium nitrite (B80452) in a mixture of hydrochloric and acetic acid. durham.ac.uk This diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) in acetic acid containing a catalytic amount of copper(II) chloride. durham.ac.uk The copper catalyst is believed to be reduced in situ to copper(I) chloride, which then enters the catalytic cycle to facilitate the reaction. durham.ac.uk

More recent developments have focused on improving the safety and efficiency of this process. A sustainable, photocatalytic alternative to the Meerwein reaction has been developed using a heterogeneous potassium poly(heptazine imide) photocatalyst. nih.gov This method uses arenediazonium tetrafluoroborates and generates SO₂ and HCl in situ from the hydrolysis of thionyl chloride. The reaction proceeds under mild conditions (visible light, room temperature) and is suitable for producing both electron-rich and electron-deficient arylsulfonyl chlorides in good yields (50-95%). nih.gov

| Method | Key Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Meerwein Reaction | NaNO₂, HCl/AcOH, SO₂, CuCl₂ (cat.) | Acidic, low temperature | Excellent regiocontrol, uses inexpensive anilines. | durham.ac.uk |

| Heterogeneous Photocatalysis | Arenediazonium salt, SOCl₂/H₂O, K-PHI photocatalyst | Visible light, Room Temperature | Sustainable, mild conditions, good functional group tolerance. | nih.gov |

Exploration of Novel Precursors and Synthetic Cascades

Research into the synthesis of sulfonyl chlorides and their derivatives continues to yield novel approaches that bypass traditional precursors. One area of exploration involves the use of sulfonic acids as starting materials. A notable method allows for the direct synthesis of sulfonamides and activated sulfonate esters from sulfonic acids, which can be an alternative to isolating the often unstable sulfonyl chloride intermediates. researchgate.net

Another innovative strategy employs stable sulfonate esters as precursors. For example, pentafluorophenyl (PFP) sulfonate esters have been established as useful and stable alternatives to sulfonyl chlorides for the synthesis of sulfonamides. ucl.ac.uk These precursors can be used in reactions such as [3+2] cycloadditions to build complex molecular scaffolds, with the stable PFP sulfonate ester moiety being converted to a sulfonamide in a subsequent step. ucl.ac.uk

Synthetic cascades, where multiple bond-forming events occur in a single pot, offer an efficient route to complex molecules. While specific cascades leading directly to this compound are not prominently detailed, the principle is applied in related syntheses. For instance, one-pot procedures for converting thiols directly to sulfonamides by forming the sulfonyl chloride in situ represent a simple cascade process. organic-chemistry.org More complex cascades, such as a ruthenium-catalyzed hydroamination followed by a palladium-catalyzed intramolecular Heck reaction, have been developed for synthesizing other classes of sulfur- and nitrogen-containing heterocycles, showcasing the potential for developing intricate synthetic sequences. researchgate.net The development of such cascade reactions starting from novel precursors remains an active area of research for the efficient construction of functionalized sulfonamide-containing molecules.

Reactivity and Mechanistic Investigations of 2 Dimethylsulfamoyl Benzene 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a key functional moiety that dictates the reactivity of 2-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride. Nucleophilic substitution at the sulfur atom is a characteristic reaction of this class of compounds.

The mechanism of nucleophilic substitution at the sulfonyl sulfur atom is typically considered to be predominantly a bimolecular nucleophilic substitution (SN2) pathway. beilstein-journals.org However, the possibility of a unimolecular (SN1) pathway, or a borderline mechanism, can be influenced by the structure of the sulfonyl chloride, the nucleophile, and the solvent properties. beilstein-journals.orgnih.gov

Electron-withdrawing substituents on the aromatic ring tend to increase the rate of nucleophilic substitution, which is consistent with an SN2 mechanism where the electrophilicity of the sulfur atom is enhanced. Conversely, electron-donating substituents slow down the reaction. nih.gov In the case of this compound, the presence of the dimethylsulfamoyl group, which is electron-withdrawing, would be expected to facilitate nucleophilic attack at the sulfonyl sulfur.

Solvent effects play a crucial role in distinguishing between SN1 and SN2 pathways. Polar protic solvents can stabilize the developing negative charge on the leaving group in both mechanisms but can also solvate the nucleophile, potentially decreasing its reactivity in an SN2 reaction. youtube.commasterorganicchemistry.com Polar aprotic solvents, on the other hand, are known to favor SN2 reactions. masterorganicchemistry.com For sulfonyl chlorides, increasing solvent polarity has been suggested to shift the mechanism from SN2 towards a mixed SN1-SN2 or even an SN1 pathway in highly ionizing solvents like 100% water. beilstein-journals.org

When a sulfonyl chloride reacts with a chiral alcohol, the substitution reaction at the sulfonyl group proceeds with retention of the stereochemical configuration of the alcohol. youtube.com This is because the reaction occurs at the oxygen atom of the alcohol, and the bonds to the chiral carbon center are not broken during the formation of the sulfonate ester. youtube.comyoutube.com This characteristic is synthetically useful as it allows for the conversion of an alcohol into a good leaving group (a sulfonate ester) while preserving the stereochemistry of the original molecule. youtube.com The resulting sulfonate ester can then undergo a subsequent SN2 reaction with a nucleophile, leading to a predictable inversion of stereochemistry at the carbon center. youtube.com

While the substitution at the sulfur atom itself is the primary focus, the tetrahedral geometry of the sulfur center in the sulfonyl chloride means that if the sulfur were a stereocenter, inversion of configuration would be expected in a classic SN2 reaction. However, in most cases, the sulfur atom in sulfonyl chlorides like this compound is not chiral.

Transformations Involving the Sulfonyl Chloride Group

The high reactivity of the sulfonyl chloride moiety allows for a variety of useful transformations, making it a valuable intermediate in organic synthesis. magtech.com.cn

One of the most common and significant reactions of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides. wikipedia.orgwikipedia.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. ekb.egcbijournal.com

The general reaction is as follows: RSO₂Cl + 2 R'₂NH → RSO₂NR'₂ + [R'₂NH₂]⁺Cl⁻

The reaction is broad in scope and can be performed with a wide range of aliphatic, aromatic, and heterocyclic amines. ekb.eg The formation of sulfonamides is a cornerstone in medicinal chemistry, as the sulfonamide functional group is present in a large number of therapeutic agents with diverse biological activities. ekb.egucl.ac.uk The table below provides illustrative examples of sulfonamide formation using various amines, highlighting the versatility of this reaction.

| Amine | Base | Solvent | Yield (%) |

| Aniline (B41778) | Pyridine | - | ~100% |

| p-Toluidine | Pyridine | - | Quantitative |

| Heteroaryl amines | Triethylamine | DCM | 85% |

| Aliphatic amines | Triethylamine | THF | 86% |

This table presents generalized data for the synthesis of sulfonamides from aryl sulfonyl chlorides and various amines, reflecting typical conditions and yields reported in the literature. ekb.egcbijournal.com

Sulfonyl chlorides readily react with alcohols and phenols in the presence of a base to yield sulfonate esters. wikipedia.orgeurjchem.com This reaction is a standard method for converting alcohols into excellent leaving groups for subsequent nucleophilic substitution or elimination reactions. youtube.com Pyridine is often used as both the solvent and the base for this transformation.

The general reaction is: RSO₂Cl + R'OH → RSO₂OR' + HCl

The reactivity of the alcohol can be influenced by steric hindrance. For instance, less sterically hindered alcohols are more likely to react selectively in the presence of more hindered alcohols when a bulky sulfonyl chloride is used. youtube.com The table below shows examples of sulfonate ester formation.

| Alcohol/Phenol (B47542) | Sulfonyl Chloride | Base | Yield (%) |

| Phenol | Benzenesulfonyl chloride | Cs₂CO₃ | Good to Excellent |

| 3,5-Dimethylphenol | p-Toluenesulfonyl chloride | Pyridine | 90% |

| Various Alcohols | Methanesulfonyl chloride | Triethylamine | - |

| Phenols | Various Arenesulfonyl chlorides | Pyridine | Good to Excellent |

This table illustrates the formation of sulfonate esters from various alcohols/phenols and sulfonyl chlorides under different basic conditions, with yields generally being high. eurjchem.comresearchgate.net

The reaction of sulfonyl chlorides with thiols or their corresponding salts (thiolates) can lead to the formation of sulfonothioates (also known as thiosulfonates). This reaction is analogous to the formation of sulfonate esters from alcohols. The reduction of sulfonyl chlorides can also be a pathway to generate thiols. For example, benzenesulfonyl chloride can be reduced to thiophenol using zinc and sulfuric acid. orgsyn.org

The synthesis of sulfonothioates can also be achieved through the oxidation of thiols, which may proceed through an intermediate sulfonyl chloride. nih.gov The direct reaction of a sulfonyl chloride with a thiol provides a more direct route to these sulfur-containing compounds.

| Reactant 1 | Reactant 2 | Product |

| This compound | Thiol (R'-SH) | 2-(Dimethylsulfamoyl)benzene-1-sulfonothioate |

| Benzenesulfonyl chloride | Zinc/H₂SO₄ | Thiophenol |

This table shows the expected product from the reaction of the title compound with a generic thiol and a known reduction reaction of a related sulfonyl chloride. orgsyn.org

Advanced Reaction Types

The reactivity of this compound extends beyond simple nucleophilic substitution, engaging in a variety of advanced transformations that are of significant interest in modern synthetic chemistry. These reactions leverage the unique electronic properties of the sulfonyl chloride and sulfamoyl moieties to participate in radical processes, metal-catalyzed cross-couplings, and complex cyclizations.

The sulfonyl chloride group serves as a potent precursor to sulfonyl radicals (RSO₂•), which are valuable intermediates for forming C-S and C-C bonds. The generation of a sulfonyl radical from a sulfonyl chloride can be initiated through various methods, including photolysis, radiolysis, or single-electron transfer (SET) processes. Once formed, these radicals readily participate in addition reactions with unsaturated systems like alkenes and alkynes. nih.govfigshare.com

Arenesulfonyl chlorides have emerged as versatile electrophilic partners in transition metal-catalyzed cross-coupling reactions. These reactions proceed via a desulfitation mechanism, where the SO₂ group is extruded, enabling the formation of a new carbon-carbon bond. This reactivity allows arenesulfonyl chlorides to serve as effective alternatives to the more common aryl halides or triflates in well-established coupling protocols.

Notably, arenesulfonyl chlorides can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. epfl.ch In this transformation, the sulfonyl chloride couples with an organoboron reagent in the presence of a palladium catalyst and a base to form a biaryl product. The general reactivity order for such couplings has been established as ArI > ArSO₂Cl > ArBr > ArCl, highlighting that arenesulfonyl chlorides are more reactive than the corresponding bromides and chlorides. epfl.ch This methodology has also been extended to other significant C-C bond-forming reactions, including Stille, Negishi, and Sonogashira-Hagihara cross-couplings. epfl.ch

| Reaction Type | Coupling Partner | Typical Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagents (e.g., boronic acids) | Palladium (Pd) | C(sp²)–C(sp²) |

| Stille | Organostannanes | Palladium (Pd) | C(sp²)–C(sp²) |

| Negishi | Organozinc Reagents | Palladium (Pd) or Nickel (Ni) | C(sp²)–C(sp²) |

| Sonogashira-Hagihara | Terminal Alkynes | Palladium (Pd) / Copper (Cu) | C(sp²)–C(sp) |

The electrophilic nature of the sulfonyl chloride and the potential for activation of adjacent positions make this compound and related compounds useful in the synthesis of heterocyclic systems. One documented application involves the reaction of N,N-dimethylsulfamoyl chloride with the C,N-dianion of 2-methylbenzenesulfonamide. researchgate.net This reaction does not lead to a simple sulfonamide but instead yields cyclized products, specifically 2,3-dihydro-1,2-benzothiazole 1,1-dioxides. researchgate.net This transformation highlights the compound's ability to act as a linchpin in constructing complex ring systems through intramolecular bond formation, providing access to valuable sulfur- and nitrogen-containing heterocycles.

Recent advancements in synthetic methodology have explored novel activation modes for sulfonyl and sulfamoyl chlorides through radical relay mechanisms. One such strategy involves a visible-light-mediated direct sulfonyloximation of styrenes using aryl sulfonyl chlorides. researchgate.net This process operates through a sophisticated Hydrogen Atom Transfer (HAT) and Halogen-Atom Transfer (XAT) relay. researchgate.net

In this mechanistic pathway, an alkoxy radical, generated from a precursor like t-BuONO, initiates the sequence by abstracting a hydrogen atom (HAT). researchgate.net The resulting radical then promotes the abstraction of the chlorine atom from the sulfonyl chloride (XAT) to generate the key sulfonyl radical. This relay strategy avoids the need for a direct, high-energy activation of the sulfonyl chloride. A specific protocol for this difunctionalization reaction employs a borane (B79455) trimethylamine (B31210) complex (Me₃N-BH₃) as an inexpensive and efficient XAT reagent under irradiation with 395 nm LEDs. researchgate.net This approach, which can be applied to sulfamoyl chlorides, showcases a modern, photocatalyst-free method for generating sulfonyl radicals under mild conditions for subsequent C-S bond formation and functionalization. researchgate.net

| Reagent | Role | Mechanism |

|---|---|---|

| t-BuONO (tert-Butyl nitrite) | Radical Initiator | Generates alkoxy radicals for HAT |

| Me₃N-BH₃ (Borane trimethylamine complex) | XAT Reagent | Abstracts chlorine from the sulfonyl chloride |

| 395 nm LEDs | Light Source | Provides energy for the photochemical process |

Applications of 2 Dimethylsulfamoyl Benzene 1 Sulfonyl Chloride in Organic Synthesis and Chemical Research

As a Reagent for Selective Functionalization

The principal utility of 2-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride in selective functionalization stems from the high electrophilicity of the sulfur atom in its sulfonyl chloride group. This allows for controlled reactions with a wide range of nucleophilic substrates, enabling the precise introduction of a complex sulfonyl-containing moiety.

The primary application of this compound is as a carrier for the introduction of the entire 2-(dimethylsulfamoyl)phenylsulfonyl group onto organic molecules. The sulfonyl chloride is the reactive handle for this transformation. In a typical reaction, a nucleophile, such as an amine or an alcohol, attacks the electrophilic sulfur center of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a new sulfur-nucleophile bond (e.g., S-N or S-O).

This reaction effectively installs the stable, bifunctional 2-(dimethylsulfamoyl)phenylsulfonyl scaffold into a target molecule. The N,N-dimethylsulfamoyl portion of the reagent remains intact during this process, imparting specific physicochemical properties, such as modified polarity and hydrogen bonding capabilities, to the final product. This strategy is a cornerstone in building molecular complexity from simpler precursors.

While the name might suggest the formation of sulfamates, the reaction of this compound with phenolic substrates yields aryl sulfonate esters, not aryl sulfamates, due to the reagent's chemical structure (an arylsulfonyl chloride). The synthesis of N,N-dimethyl aryl sulfamates is properly achieved by reacting a phenol (B47542) with N,N-dimethylsulfamoyl chloride. nih.gov

However, this compound reacts efficiently with phenols (Ar-OH) in the presence of a base, such as pyridine (B92270) or triethylamine, to produce the corresponding aryl 2-(dimethylsulfamoyl)benzenesulfonate esters. The base neutralizes the hydrochloric acid byproduct generated during the reaction. These aryl sulfonate products are valuable in their own right, serving as intermediates in various cross-coupling reactions or as functional moieties in larger molecular designs. nih.gov

Building Block for Complex Molecular Architectures

The most prevalent application of sulfonyl chlorides is in the synthesis of sulfonamides, a functional group of paramount importance in medicinal chemistry. frontiersrj.com The reaction of this compound with primary or secondary amines is the most direct route to novel, advanced sulfonamide derivatives. ucl.ac.ukcbijournal.com This reaction typically proceeds under mild conditions in the presence of a base to quench the HCl byproduct. cbijournal.comresearchgate.net

The resulting molecules are considered "advanced" because they incorporate both the newly formed sulfonamide linkage and the pre-existing N,N-dimethylsulfamoyl group. This allows for the creation of compounds with dual functionalities, which can be exploited for developing molecules with specific biological targets or material properties. nih.gov

Table 1: Representative Synthesis of Advanced Sulfonamides

| Amine Substrate | Product Name |

| Aniline (B41778) | N-Phenyl-2-(dimethylsulfamoyl)benzenesulfonamide |

| Benzylamine | N-Benzyl-2-(dimethylsulfamoyl)benzenesulfonamide |

| Morpholine | 4-[[2-(Dimethylsulfamoyl)phenyl]sulfonyl]morpholine |

| Piperidine | 1-[[2-(Dimethylsulfamoyl)phenyl]sulfonyl]piperidine |

As a versatile building block, this compound facilitates the synthesis of a wide array of functional organic molecules. The sulfonamide derivatives prepared from this reagent are themselves key components in the design of new therapeutic agents, including enzyme inhibitors and receptor ligands. orgsyn.org The presence of two sulfonyl-based groups within the same building block provides chemists with a tool to fine-tune properties such as solubility, metabolic stability, and binding affinity.

Beyond medicinal chemistry, this building block can be used to construct specialized polymers or materials where the sulfonamide and sulfamoyl groups contribute to the material's bulk properties, such as thermal stability or selective ion binding. The defined ortho-substitution pattern on the phenyl ring also offers a specific stereochemical presentation of the two functional groups, which can be crucial for creating molecules with precise three-dimensional structures for host-guest chemistry or catalysis. orgsyn.org

A modern and powerful application of sulfonyl chlorides is in the direct vicinal sulfonyloximation of alkenes to produce α-sulfonyl ketoximes. rsc.org These products are valuable synthetic intermediates. Recent methodologies have shown that sulfonyl chlorides can react with alkenes in the presence of a nitrite (B80452) source, such as tert-butyl nitrite (tBuONO), often under visible-light irradiation, to achieve this transformation. nih.gov

The proposed mechanism involves the formation of a sulfonyl radical from the sulfonyl chloride. This radical then adds across the double bond of the alkene, and the resulting carbon-centered radical is trapped by a nitrogen monoxide (NO) radical. Tautomerization of the intermediate nitroso compound yields the final α-sulfonyl ketoxime. nih.govresearchgate.net this compound is a suitable substrate for this reaction, enabling the synthesis of α-[2-(dimethylsulfamoyl)phenylsulfonyl] ketoximes, which are complex structures assembled in a single, efficient step. nih.gov

Table 2: Representative Synthesis of α-Sulfonyl Ketoximes

| Alkene Substrate | Expected Product |

| Styrene (B11656) | 1-Phenyl-2-[[2-(dimethylsulfamoyl)phenyl]sulfonyl]ethan-1-one oxime |

| 4-Methylstyrene | 1-(p-Tolyl)-2-[[2-(dimethylsulfamoyl)phenyl]sulfonyl]ethan-1-one oxime |

| 1-Octene | 1-[[2-(Dimethylsulfamoyl)phenyl]sulfonyl]octan-2-one oxime |

| Cyclohexene | 2-[[2-(Dimethylsulfamoyl)phenyl]sulfonyl]cyclohexan-1-one oxime |

Applications in Related Chemical Fields

Precursor in the Synthesis of Agrochemical Intermediates (e.g., Herbicides)

Substituted benzenesulfonyl chlorides are critical building blocks in the synthesis of major classes of herbicides, particularly sulfonylureas and sulfonamides. google.comgoogle.com These herbicides are known for their high efficacy at low application rates. google.comjustia.com The synthetic pathway to these agrochemicals typically involves the reaction of the sulfonyl chloride group with an amine or an isocyanate moiety on a heterocyclic ring system. ekb.egcbijournal.com

The core reaction involves the formation of a sulfonamide or sulfonylurea bridge, linking the benzene (B151609) ring to the active heterocyclic portion of the molecule. Given its structure, this compound could theoretically be used to introduce a dimethylsulfamoyl-substituted phenyl ring into a herbicide structure. This substituent could modify the compound's properties, such as solubility, soil mobility, and biological activity. The general synthesis scheme for sulfonylurea herbicides highlights the pivotal role of the sulfonyl chloride intermediate. google.com

Table 1: Key Steps in Sulfonylurea Herbicide Synthesis

| Step | Description | Reactants | Product |

|---|---|---|---|

| 1 | Sulfonamide Formation | A substituted benzenesulfonyl chloride reacts with an amine-containing heterocycle (e.g., an aminopyrimidine). | A herbicidal sulfonamide intermediate. |

| 2 | Sulfonylurea Bridge Formation | A substituted benzenesulfonyl chloride is converted to a sulfonyl isocyanate, which then reacts with an amine-containing heterocycle. | The final sulfonylurea herbicide. |

The specific substituents on the benzene ring of the sulfonyl chloride are crucial for determining the herbicidal spectrum and crop selectivity of the final product. googleapis.comnih.gov

Utility in Functional Polymer Chemistry

Benzenesulfonyl chlorides serve important functions in polymer chemistry, acting as reagents to control polymerization processes or as components of monomers to create functional polymers. chemimpex.com

One key application is as a chain transfer agent in free radical polymerization. For instance, in the polymerization of styrene, benzenesulfonyl chloride can be used to control the molecular weight of the resulting polystyrene. koreascience.krresearchgate.net The process results in polymer chains with a phenylsulfonyl group at one end and a chlorine atom at the other, the latter of which can be used to initiate further polymerizations, such as Atom Transfer Radical Polymerization (ATRP). koreascience.krresearchgate.net

Furthermore, the sulfonamide group is valuable for creating "smart" or functional polymers. Monomers containing sulfonamide groups can be synthesized and polymerized to create materials that respond to external stimuli, such as changes in pH. rsc.org These pH-responsive block copolymers and functional polymeric vectors have potential applications in biomedical fields. rsc.orgresearchgate.net The synthesis can involve the ring-opening polymerization of monomers functionalized with a sulfonamide group or the copolymerization of cyclic thioanhydrides with N-sulfonyl aziridines to produce poly(thioester sulfonamide)s. rsc.orgnih.gov

Table 2: Applications of Benzenesulfonyl Chloride Derivatives in Polymer Chemistry

| Application Area | Function of Sulfonyl Chloride Derivative | Resulting Polymer Property/Use |

|---|---|---|

| Controlled Polymerization | Acts as a chain transfer agent (e.g., in styrene polymerization). koreascience.krresearchgate.net | Controls molecular weight and creates macroinitiators for block copolymers. koreascience.kr |

| Functional Monomers | Incorporated into monomer structure prior to polymerization. rsc.orgresearchgate.net | Produces sulfonamide-functionalized polymers with pH-responsive behavior. rsc.org |

| Specialty Polymers | Used in step-growth polymerization with various nucleophiles. acs.org | Creates polysulfonamides with high thermal stability for advanced materials. acs.org |

Intermediate in the Preparation of Specific Chemical Entities (e.g., butylbenzene (B1677000), diuretic acid)

The sulfonyl chloride functional group is a versatile handle for the synthesis of complex organic molecules, particularly pharmaceuticals that contain a sulfonamide moiety.

Intermediate in the Synthesis of Diuretic Acid Many potent diuretic drugs are sulfonamide derivatives. nih.govjiwaji.edu The synthesis of these drugs often relies on the reaction of a substituted benzenesulfonyl chloride with ammonia (B1221849) or an amine to form the key sulfonamide group. A relevant example is the synthesis of Bumetanide, a powerful loop diuretic. nih.govwikipedia.org While Bumetanide synthesis does not start with this compound, its pathway illustrates the fundamental steps where such a reagent would be reactive. The synthesis begins with 4-chlorobenzoic acid, which undergoes chlorosulfonation to introduce a sulfonyl chloride group (-SO₂Cl). wikipedia.orgchemicalbook.com This group is then converted to a sulfamoyl group (-SO₂NH₂) by reaction with ammonia. chemicalbook.com This sulfamoyl-containing intermediate is then further modified to yield the final drug. ijrpc.com This highlights the established role of sulfonyl chlorides as precursors to the sulfamoyl group critical for diuretic activity. google.com

Table 3: Simplified Synthetic Steps for the Diuretic Bumetanide

| Step | Starting Material | Key Transformation | Intermediate/Product |

|---|---|---|---|

| 1 | 4-Chlorobenzoic acid | Chlorosulfonation with chlorosulfonic acid. | 4-Chloro-3-chlorosulfonylbenzoic acid. |

| 2 | 4-Chloro-3-chlorosulfonyl-5-nitrobenzoic acid | Amination with ammonia. | 5-Aminosulfonyl-4-chloro-3-nitrobenzoic acid. |

| 3 | 3-Amino-5-aminosulfonyl-4-phenoxybenzoic acid | Reductive amination with butanol. | Bumetanide. |

(Based on synthesis pathways described in literature. wikipedia.orgchemicalbook.com)

Utility in Butylbenzene Synthesis The preparation of butylbenzene from a benzenesulfonyl chloride derivative is not a standard or documented synthetic route in organic chemistry. The common and established methods for synthesizing butylbenzene and other alkylbenzenes are Friedel-Crafts alkylation or Friedel-Crafts acylation followed by reduction, both of which involve the direct reaction of benzene with an alkyl or acyl halide.

Derivatization Agent for Analytical Chemistry Methodologies

Sulfonyl chlorides are widely used as derivatizing agents in analytical chemistry to improve the detection and quantification of various analytes, particularly those containing primary and secondary amines, phenols, and alcohols. chemimpex.comnbinno.com Derivatization is a technique that chemically modifies an analyte to enhance its suitability for analysis by methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). nbinno.comjfda-online.com

The highly electrophilic sulfur atom of the sulfonyl chloride group reacts readily with nucleophilic functional groups (-NH₂, >NH, -OH) on the analyte molecule to form stable sulfonamide or sulfonate ester derivatives. ekb.egcbijournal.comnbinno.com This transformation offers several analytical advantages:

Enhanced Detector Response: The derivatizing agent can introduce a chromophore or fluorophore, significantly increasing sensitivity for UV or fluorescence detection. nih.gov

Improved Ionization: For mass spectrometry (MS), derivatization can improve the analyte's ionization efficiency, leading to lower detection limits. nih.gov

Improved Chromatographic Behavior: Derivatization can increase the volatility of polar analytes for GC analysis or improve their retention and peak shape in HPLC. nbinno.comsigmaaldrich.com

Various sulfonyl chlorides are used for this purpose, including benzenesulfonyl chloride, dansyl chloride, and 2-naphthalenesulfonyl chloride, each chosen based on the specific analyte and analytical technique. nih.govsigmaaldrich.comnih.gov

Table 4: Examples of Sulfonyl Chlorides as Derivatizing Agents

| Derivatizing Agent | Target Analytes | Analytical Technique | Benefit of Derivatization |

|---|---|---|---|

| Benzenesulfonyl chloride | Amines sigmaaldrich.comchemicalbook.com | GC-MS | Forms stable derivatives suitable for gas chromatography. sigmaaldrich.com |

| Dansyl chloride | Phenolic compounds, Amines nih.gov | HPLC-MS/MS | Introduces a fluorescent tag and improves ionization efficiency. nih.gov |

| 2-Naphthalenesulfonyl chloride | Secondary amines (e.g., Spectinomycin) nih.gov | HPLC-UV | Allows for sensitive UV detection and stable derivative formation. nih.gov |

| Pyridine-3-sulfonyl chloride | Steroidal estrogens, Bisphenols | HPLC-MS/MS | Enhances sensitivity for determination in biological and beverage samples. |

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride. While specific experimental spectra for this compound are not widely published, a detailed prediction of the ¹H and ¹³C NMR spectra can be derived from established principles and data from analogous structures, such as other ortho-substituted benzenesulfonyl chlorides.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the N-methyl protons. The aromatic region would display a complex multiplet system due to the ortho-substitution pattern, which disrupts the symmetry of the benzene (B151609) ring. The two electron-withdrawing groups, -SO₂Cl and -SO₂N(CH₃)₂, will significantly deshield the aromatic protons, causing them to resonate at low field (downfield). For a similar compound, 2-nitrobenzenesulfonyl chloride, the aromatic protons appear in the range of 7.89–8.27 ppm. chemicalbook.com The N-methyl protons of the dimethylsulfamoyl group are expected to appear as a singlet, as they are chemically equivalent. This signal would be found at a higher field (upfield) compared to the aromatic protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all unique carbon environments within the molecule. Six distinct signals would be expected for the aromatic carbons, with their chemical shifts influenced by the inductive and resonance effects of the two sulfonyl-containing substituents. The carbons directly attached to these electron-withdrawing groups (C1 and C2) would be the most deshielded. The N-methyl carbons would appear as a single signal in the upfield region of the spectrum.

Purity assessment is achieved by integrating the signals in the ¹H NMR spectrum and by the absence of any unexpected peaks that would indicate the presence of impurities, residual solvents, or starting materials.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and general substituent effects.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.90 - 8.40 (multiplet) | 125.0 - 145.0 |

| N-Methyl (CH₃)₂ | ~2.80 (singlet) | ~38.0 |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is critical for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula, C₈H₁₀ClNO₄S₂.

Loss of SO₂: A frequent rearrangement pathway for aromatic sulfonamides involves the extrusion of a neutral sulfur dioxide molecule (64 Da).

Cleavage of the S-Cl bond: Homolytic or heterolytic cleavage can lead to the loss of a chlorine radical or anion.

Cleavage of the C-S bonds: Fragmentation of the bonds connecting the sulfonyl groups to the benzene ring can occur.

Fragmentation of the Dimethylsulfamoyl Group: Loss of methyl groups or the entire dimethylamino moiety can also be observed.

Predicted mass-to-charge ratios (m/z) for adducts of the closely related compound 2-(methylsulfamoyl)benzene-1-sulfonyl chloride have been calculated, suggesting likely ions that would be observed for the title compound. uni.lu

Table 2: Predicted Key Ions and Fragments in the Mass Spectrum of this compound Based on the molecular weight of 283.75 g/mol and common fragmentation patterns.

| Ion/Fragment | Formula | Predicted m/z | Description |

| [M+H]⁺ | [C₈H₁₁ClNO₄S₂]⁺ | 284.0 | Protonated molecular ion |

| [M-Cl]⁺ | [C₈H₁₀NO₄S₂]⁺ | 248.0 | Loss of chlorine |

| [M-SO₂]⁺˙ | [C₈H₁₀ClNO₂S]⁺˙ | 219.0 | Loss of sulfur dioxide |

| [M-SO₂Cl]⁺ | [C₈H₁₀NO₂S]⁺ | 184.0 | Loss of the sulfonyl chloride group |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the specific functional groups present in this compound by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands associated with the two sulfonyl groups. Key expected absorptions include:

Asymmetric and Symmetric S=O Stretching: Sulfonyl chlorides exhibit very strong and distinct bands for the asymmetric (νas) and symmetric (νs) stretching of the S=O bonds, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com The dimethylsulfamoyl group would also contribute strong S=O stretching bands in a similar region.

S-Cl Stretch: The sulfur-chlorine bond stretch is expected to appear as a strong band in the far-infrared region, typically around 375 cm⁻¹. cdnsciencepub.com

Aromatic C-H and C=C Stretching: Vibrations from the benzene ring, including C-H stretching (above 3000 cm⁻¹) and C=C stretching (around 1450-1600 cm⁻¹), would also be present.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric S=O stretching vibrations are typically strong in the Raman spectrum. The aromatic ring vibrations also produce characteristic Raman signals. While ionic bonds like S-Cl can be difficult to detect, studies on compounds like p-Iodobenzene sulfonyl chloride have successfully assigned vibrational modes using both IR and Raman data. researchgate.netresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound Frequencies are based on data for analogous aromatic sulfonyl compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Asymmetric S=O Stretch | -SO₂Cl & -SO₂N(CH₃)₂ | 1370 - 1410 | Strong |

| Symmetric S=O Stretch | -SO₂Cl & -SO₂N(CH₃)₂ | 1160 - 1210 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium |

| S-N Stretch | -SO₂N(CH₃)₂ | ~930 | Medium |

| S-Cl Stretch | -SO₂Cl | ~375 | Strong |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions of Derivatives

While this compound is a reactive intermediate and likely a liquid or low-melting solid, its derivatives—particularly sulfonamides formed by reaction with primary or secondary amines—are often stable, crystalline solids amenable to single-crystal X-ray diffraction. This technique provides definitive proof of structure by mapping the precise three-dimensional arrangement of atoms in the crystal lattice.

For a sulfonamide derivative of the title compound, X-ray crystallography would reveal:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles, including the orientation of the two sulfonyl groups relative to the benzene ring and each other. Studies on related N-aryl benzenesulfonamides show that the conformation is often bent at the sulfur atom. nih.gov

Intermolecular Interactions: The packing of molecules in the crystal is dictated by non-covalent interactions. In sulfonamide derivatives, strong intermolecular N-H···O hydrogen bonds are a dominant feature, often leading to the formation of chains or dimers. nih.govnih.gov These interactions stabilize the crystal lattice.

Aromatic Ring Orientations: The analysis would determine the dihedral angle between the central benzene ring and any other aromatic rings in the derivative, providing insight into potential π-π stacking interactions.

Table 4: Typical Structural Parameters for Benzenesulfonamide (B165840) Derivatives from X-ray Crystallography Data compiled from related structures in the literature. nih.govnih.gov

| Parameter | Typical Value |

| S-N Bond Length | 1.62 - 1.65 Å |

| S=O Bond Length | 1.42 - 1.45 Å |

| C-S-N Bond Angle | 105 - 108° |

| O-S-O Bond Angle | 118 - 122° |

| N-H···O Hydrogen Bond Length | 2.8 - 3.1 Å |

This crystallographic data is crucial for understanding structure-property relationships and for the rational design of new molecules based on this chemical scaffold.

Theoretical and Computational Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, offering insights into the reactivity and stability of "2-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride".

Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For aromatic sulfonyl chlorides, the distribution of these frontier orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack.

Furthermore, DFT calculations can generate electrostatic potential (ESP) maps, which illustrate the charge distribution within the molecule. In "this compound," the ESP map would likely show regions of negative potential around the oxygen atoms of the sulfonyl groups and a region of positive potential around the sulfur atom of the sulfonyl chloride moiety, indicating its susceptibility to nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties for Aromatic Sulfonyl Chlorides

The following data is illustrative and based on typical values for structurally similar aromatic sulfonyl chlorides. Specific values for this compound would require dedicated calculations.

| Property | Representative Value | Description |

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity and stability. |

| Electronegativity (χ) | 4.35 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 3.15 eV | A measure of the molecule's resistance to charge transfer. |

| Global Electrophilicity Index (ω) | 2.99 eV | A measure of the molecule's electrophilic nature. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For "this compound," MD simulations can provide a detailed understanding of its conformational landscape and flexibility in different environments, such as in various solvents or in the presence of a biological target.

The presence of two bulky sulfonyl groups on the benzene (B151609) ring introduces significant steric hindrance, which will influence the preferred conformations of the molecule. MD simulations can explore the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to bind to a receptor or participate in a chemical reaction.

Key insights from MD simulations include the distribution of torsional angles, particularly those involving the C-S and S-N bonds. By analyzing the trajectory of the simulation, it is possible to determine the most populated conformational states and the degree of flexibility in different parts of the molecule. This information is crucial for understanding its interactions with other molecules.

For instance, simulations in an aqueous environment can reveal how water molecules solvate the compound, which can influence its reactivity and bioavailability. The dynamic nature of these interactions can be visualized and quantified, providing a more realistic picture than static models.

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Structural Classes

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While specific QSAR studies on "this compound" may not be available, the principles can be applied to this class of compounds to predict their potential activities. researchgate.nettandfonline.com

To build a QSAR model, a dataset of structurally related compounds with known biological activities is required. For benzenesulfonamide (B165840) derivatives, which are formed from the reaction of benzenesulfonyl chlorides with amines, QSAR studies have been successfully employed to predict their inhibitory activities against various enzymes. nih.govnih.govchemijournal.com

The process involves calculating a set of molecular descriptors for each compound in the dataset. These descriptors can be classified into several categories:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment), and hydrophobic parameters (e.g., logP).

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Benzenesulfonamide Derivatives

| Descriptor Type | Examples | Information Provided |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties. |

| Topological | Wiener index, Randić index | Molecular branching and connectivity. |

| Geometrical | Molecular surface area, Molecular volume | 3D shape and size of the molecule. |

| Electronic | Dipole moment, HOMO/LUMO energies | Electronic distribution and reactivity. |

| Hydrophobic | LogP | Lipophilicity and membrane permeability. |

The resulting QSAR model can then be used to predict the activity of new, untested compounds like "this compound" or its derivatives. The model also provides insights into the structural features that are important for the desired biological activity, guiding the design of more potent and selective molecules.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a valuable tool for elucidating the detailed mechanisms of chemical reactions. For "this compound," this can involve studying its reactions with various nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters, respectively.

By mapping the potential energy surface of the reaction, computational methods can identify the transition state structures, intermediates, and the activation energies associated with different reaction pathways. This information is crucial for understanding the factors that control the reaction rate and selectivity.

For the reaction of sulfonyl chlorides with amines, two primary mechanisms are often considered: a direct displacement (SN2-like) pathway and an addition-elimination pathway involving a pentacoordinate sulfur intermediate. Computational studies can help to distinguish between these mechanisms by calculating the energies of the respective transition states and intermediates. nih.govsemanticscholar.orgscispace.com

For "this compound," the steric hindrance from the ortho-dimethylsulfamoyl group could influence the reaction mechanism and rate. Computational modeling can quantify this steric effect and predict its impact on the activation energy.

Table 3: Key Parameters from a Computational Study of a Reaction Mechanism

The following data is illustrative and represents typical parameters that would be calculated in a computational study of the reaction of an aromatic sulfonyl chloride with an amine.

| Parameter | Representative Value | Significance |

| Activation Energy (ΔG‡) | 15-25 kcal/mol | The energy barrier that must be overcome for the reaction to occur. A lower value indicates a faster reaction. |

| Reaction Energy (ΔGrxn) | -10 to -20 kcal/mol | The overall change in Gibbs free energy for the reaction. A negative value indicates a spontaneous reaction. |

| Key Bond Distances in Transition State | S-Cl: ~2.5 Å, S-N: ~2.2 Å | Provides information about the geometry of the transition state and the extent of bond breaking and bond formation. |

These computational investigations provide a molecular-level understanding of the reactivity of "this compound," which is essential for its application in organic synthesis and medicinal chemistry.

Future Research Directions and Emerging Trends

Development of More Sustainable and Green Synthetic Routes

Traditional methods for the synthesis of arylsulfonyl chlorides, such as direct chlorosulfonation of aromatic rings with chlorosulfonic acid, are effective but often suffer from the use of harsh, corrosive reagents, the generation of significant acidic waste, and poor atom economy. mdpi.comwikipedia.org Future research will undoubtedly focus on developing more environmentally benign and sustainable synthetic pathways.

Key areas of investigation will include:

Aqueous Process Chemistry: Moving away from organic solvents to aqueous systems represents a major goal in green chemistry. For arylsulfonyl chlorides, modified Sandmeyer reactions involving the diazotization of anilines can be performed in entirely aqueous acidic conditions. acs.orgresearchgate.net This approach is advantageous as the desired sulfonyl chloride products often have low solubility in water, allowing them to precipitate directly from the reaction mixture, which simplifies purification and protects them from hydrolysis. researchgate.net Adapting this methodology for 2-amino-N,N-dimethylbenzenesulfonamide would be a primary objective.

Alternative Chlorinating and Oxidizing Agents: Research is ongoing to replace hazardous reagents like chlorosulfonic acid, thionyl chloride, and phosphorus pentachloride. rsc.org Promising results have been achieved using reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), which can facilitate the oxidative chlorination of thiols to sulfonyl chlorides in sustainable solvents like water or ethanol. rsc.org Other eco-friendly strategies employ bleach (sodium hypochlorite) or N-chlorosuccinimide for the chlorosulfonation of S-alkylisothiourea salts, which are derived from accessible alkyl halides. organic-chemistry.org A summary of potential green reagents is presented in Table 1.

Metal-Free Aerobic Oxidation: An emerging green strategy involves the metal-free, aerobic synthesis of sulfonyl chlorides and bromides from thiols. rsc.org These systems can use ammonium (B1175870) nitrate (B79036) as a source of catalytic nitrogen oxides (NO/NO₂) with oxygen from the air serving as the terminal oxidant, representing a highly sustainable approach. rsc.org

| Traditional Reagent | Associated Hazards | Potential Green Alternative | Advantages |

|---|---|---|---|

| Chlorosulfonic Acid (ClSO₃H) | Highly corrosive, violent reaction with water, produces HCl and H₂SO₄ waste | Thionyl chloride in aqueous media (SOCl₂) | Uses water as a solvent, safer sulfur dioxide source. acs.org |

| Phosphorus Pentachloride (PCl₅) | Moisture sensitive, corrosive, produces phosphorus-containing waste | Sodium Dichloroisocyanurate (NaDCC) | Stable solid, milder conditions, environmentally benign byproducts. rsc.org |

| Sulfuryl Chloride (SO₂Cl₂) | Toxic, corrosive, moisture sensitive | N-Chlorosuccinimide (NCS) / Bleach (NaOCl) | Readily available, safer to handle, water-soluble byproducts. organic-chemistry.org |

| Metal Catalysts (e.g., Copper) | Potential for heavy metal contamination in product and waste streams | Ammonium Nitrate / O₂ (Air) | Metal-free, uses air as the ultimate oxidant, high atom economy. rsc.org |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Achieving high regioselectivity in the chlorosulfonation of a disubstituted benzene (B151609) ring like N,N-dimethylbenzenesulfonamide can be challenging, potentially leading to a mixture of isomers. Future research will focus on novel catalytic systems to enhance both the rate and selectivity of the synthesis of the desired 2-isomer.

Catalysis in Sandmeyer-Type Reactions: The conversion of anilines to sulfonyl chlorides via diazonium salts is often catalyzed by copper salts. acs.org A future trend involves exploring different copper catalysts (e.g., CuCl, CuCl₂) and other transition metals to optimize yield and purity for specific substrates. acs.orgorganic-chemistry.org The use of stable SO₂ surrogates, such as the DABCO-sulfur dioxide complex (DABSO), in these catalytic reactions is also a promising avenue that avoids the handling of gaseous sulfur dioxide. organic-chemistry.org

Lewis and Brønsted Acid Catalysis: The direct chlorosulfonation of aromatic rings with reagents like sulfuryl chloride can be promoted by Lewis acid catalysts. A systematic investigation into various Lewis acids could uncover systems that favor substitution at the sterically hindered ortho position of N,N-dimethylbenzenesulfonamide.

Phase-Transfer Catalysis: For reactions involving multiple phases (e.g., an aqueous phase and an organic substrate), phase-transfer catalysts can significantly enhance reaction rates. The development of such systems for the synthesis of sulfonyl chlorides from thiols has been demonstrated and could be adapted for other precursors. rsc.org

Organocatalysis: The use of small organic molecules as catalysts is a rapidly expanding field. N,N-dimethylformamide (DMF) has been reported to act as a catalyst in the conversion of sulfonic acid salts to sulfonyl chlorides using phosgene. google.com The exploration of other organocatalysts could lead to milder and more selective transformation conditions.

Design of Next-Generation Reagents Based on the 2-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride Scaffold

The unique structure of this compound, featuring two electrophilic sulfur atoms with different reactivity profiles and steric environments, makes its core scaffold an attractive platform for designing novel reagents for organic synthesis and medicinal chemistry.

Bifunctional Linkers and Probes: The scaffold can be utilized to create bifunctional molecules. The highly reactive sulfonyl chloride can be selectively reacted with a nucleophile (e.g., an amine or alcohol) to attach a specific chemical entity (like a fluorophore or a biotin (B1667282) tag), leaving the less reactive dimethylsulfonamide group available for further modification or as a specific binding element.

Reagents for Multi-Component Reactions: The development of novel reagents is crucial for advancing multi-component reactions (MCRs), which allow for the synthesis of complex molecules in a single step. researchgate.net The 2-(dimethylsulfamoyl)benzene scaffold could be pre-functionalized to create a novel input for MCRs, leading to the rapid generation of diverse molecular libraries for drug discovery. researchgate.netnih.gov

Recyclable Magnetic Reagents: An emerging trend in sustainable chemistry is the immobilization of reagents on magnetic supports for easy recovery and recycling. nih.gov By anchoring the 2-(dimethylsulfamoyl)benzene scaffold to magnetic nanoparticles via a suitable linker, it may be possible to create a recyclable sulfonylating reagent. The spent reagent (the corresponding sulfonic acid) could potentially be regenerated and reused multiple times, significantly reducing waste. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream, offers significant advantages over traditional batch processing, especially for hazardous or highly exothermic reactions. seqens.com The synthesis of arylsulfonyl chlorides is an ideal candidate for this technology.

Enhanced Safety and Control: Chlorosulfonation reactions are often highly exothermic. rsc.org Continuous flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of thermal runaway and improving the safety profile of the synthesis. mdpi.comrsc.org

Increased Spacetime Yield: Flow chemistry can dramatically reduce reaction times from hours to minutes, leading to a significant increase in spacetime yield compared to batch processes. mdpi.comseqens.com Recent work has demonstrated the automated, continuous production of arylsulfonyl chlorides on a multi-hundred-gram scale using a cascade of continuous stirred-tank reactors (CSTRs). mdpi.comresearchgate.net

Automation and Optimization: Automated flow platforms enable rapid screening of reaction parameters (temperature, residence time, stoichiometry) to quickly identify optimal conditions. researchgate.net This high-throughput experimentation accelerates process development. Several multistep continuous flow processes for preparing sulfonyl chlorides and their derivatives have already been reported, showcasing the power of this approach for complex syntheses. researchgate.netresearchgate.net The integration of real-time monitoring and feedback control loops further enhances process consistency and reliability. researchgate.net

| Parameter | Batch Processing | Flow Chemistry | Reference |

|---|---|---|---|

| Safety | Poor heat dissipation, risk of thermal runaway. | Excellent heat transfer, small reaction volume minimizes risk. | mdpi.comrsc.org |

| Spacetime Yield | Lower, limited by slow addition and heating/cooling cycles. | Significantly higher due to faster reactions and continuous operation. | mdpi.comseqens.com |

| Process Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, pressure, and residence time. | researchgate.net |

| Scalability | Often requires re-optimization; "scaling up". | More straightforward by running the system for longer; "scaling out". | seqens.com |

| Automation | Challenging to fully automate. | Well-suited for automation and integration of process analytical technology (PAT). | researchgate.netresearchgate.net |

Mechanistic Deepening through Advanced Physical Organic Studies

A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is essential for optimizing its synthesis and predicting its behavior. The ortho-relationship of the two sulfonyl groups is expected to lead to interesting electronic and steric effects.

The "Positive" Ortho-Effect: Studies on the hydrolysis of other ortho-alkyl-substituted arenesulfonyl chlorides have revealed a counterintuitive phenomenon where ortho-substituents accelerate the rate of nucleophilic substitution compared to the unsubstituted parent compound. mdpi.comresearchgate.net This is contrary to the expected steric hindrance and is thought to arise from a rigid, sterically compressed ground-state structure that is energetically closer to the transition state. mdpi.com A key area of future research will be to determine if the ortho-dimethylsulfamoyl group exerts a similar rate-accelerating effect.

Solvolysis and Kinetic Studies: Detailed kinetic studies of the solvolysis of this compound across a wide range of solvents are needed. Applying the extended Grunwald-Winstein equation to the resulting rate data can provide quantitative measures of the reaction's sensitivity to solvent nucleophilicity (l) and ionizing power (m). beilstein-journals.org These parameters are diagnostic tools for distinguishing between associative (Sₙ2-like) and dissociative (Sₙ1-like) mechanisms. For most arenesulfonyl chlorides, the mechanism is considered to be a concerted Sₙ2 process. beilstein-journals.org

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for probing reaction mechanisms. mdpi.com Future studies should involve calculating the ground-state geometry of the molecule to assess steric strain and modeling the transition states for nucleophilic attack at the sulfonyl chloride. These calculations can help rationalize the unexpected reactivity of ortho-substituted systems and distinguish between synchronous Sₙ2 and stepwise addition-elimination pathways. mdpi.com

Kinetic Isotope Effects: Measuring kinetic solvent isotope effects (KSIEs), for example by comparing reaction rates in H₂O versus D₂O, provides insight into the nature of the transition state. For benzenesulfonyl chloride hydrolysis, the KSIE value is around 1.58, which is considered indicative of significant bond formation and nucleophilic participation of the solvent in the rate-determining step. Determining the KSIE for the title compound would provide valuable data for mechanistic comparisons.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing 2-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride, and how can purity be ensured?

- Methodology :

- Synthesis typically involves sulfonation of the benzene ring followed by functionalization with dimethylsulfamoyl and sulfonyl chloride groups. Reactions are conducted under inert atmospheres (e.g., nitrogen) using solvents like dichloromethane (DCM) or chloroform to prevent hydrolysis .

- Purification is achieved via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate high-purity product (>95%). Purity validation requires HPLC or NMR spectroscopy .

Q. How can researchers characterize the structure and purity of this compound?

- Analytical Techniques :